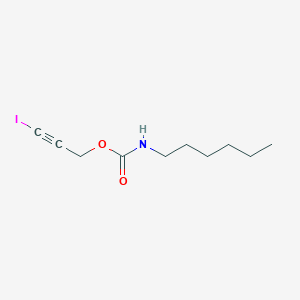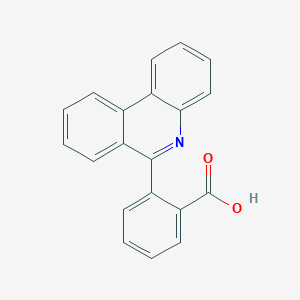
Benzoic acid, 2-(6-phenanthridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(6-phenanthridinyl)- is an organic compound that features a benzoic acid moiety attached to a phenanthridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(6-phenanthridinyl)- typically involves the reaction of phenanthridine with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to promote the coupling process .
Industrial Production Methods
Industrial production of benzoic acid, 2-(6-phenanthridinyl)- may involve large-scale coupling reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(6-phenanthridinyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles in the presence of a catalyst
Major Products
Oxidation: Phenanthridinone derivatives
Reduction: Alcohols or aldehydes
Substitution: Substituted phenanthridine derivatives
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(6-phenanthridinyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(6-phenanthridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with a single benzene ring and a carboxylic acid group.
Phenanthridine: A nitrogen-containing heterocyclic compound with a structure similar to phenanthrene.
Uniqueness
Benzoic acid, 2-(6-phenanthridinyl)- is unique due to its combined structural features of both benzoic acid and phenanthridine. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Conclusion
Benzoic acid, 2-(6-phenanthridinyl)- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
54893-50-4 |
|---|---|
Fórmula molecular |
C20H13NO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-phenanthridin-6-ylbenzoic acid |
InChI |
InChI=1S/C20H13NO2/c22-20(23)17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21-19/h1-12H,(H,22,23) |
Clave InChI |
YHVPZULCFGLSCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



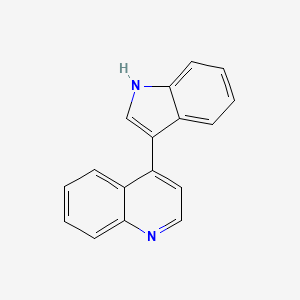

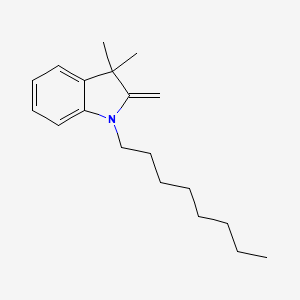
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
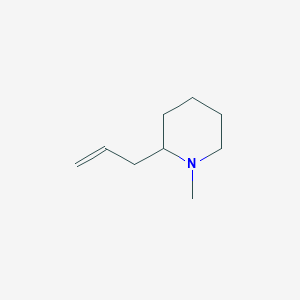
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)

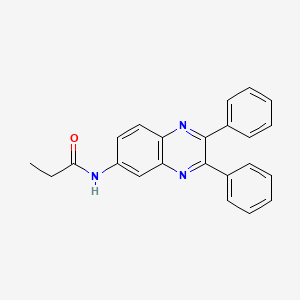
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
